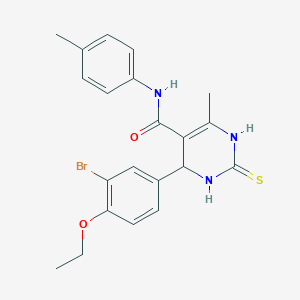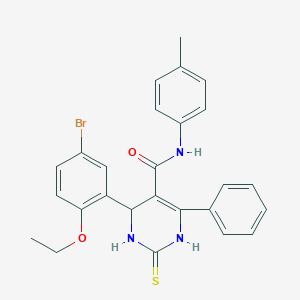
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole, also known as NPD1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPD1 belongs to the family of pyrrole compounds and is synthesized using a multi-step process involving various chemical reactions.
作用机制
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole exerts its therapeutic effects by activating various signaling pathways in the body. It has been found to activate the PPARγ pathway, which is involved in regulating inflammation and glucose metabolism. This compound also activates the Nrf2 pathway, which is involved in protecting cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound also promotes the survival of neurons and protects them from damage caused by oxidative stress. Additionally, this compound has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One advantage of 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole is its potential therapeutic applications in various diseases. However, its complex synthesis method and high cost may limit its use in lab experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
未来方向
Future research on 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole should focus on its potential therapeutic applications in various diseases, including neurodegenerative diseases and cancer. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, research should be conducted to develop more efficient and cost-effective synthesis methods for this compound.
合成方法
The synthesis of 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole involves several steps, including the preparation of 3-iodo-4-methylphenylacetic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with 2-nitrovinyl magnesium bromide to yield the desired this compound compound. The synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-tumor properties, making it a potential cancer treatment.
属性
分子式 |
C15H15IN2O2 |
|---|---|
分子量 |
382.2 g/mol |
IUPAC 名称 |
1-(3-iodo-4-methylphenyl)-2,5-dimethyl-3-[(E)-2-nitroethenyl]pyrrole |
InChI |
InChI=1S/C15H15IN2O2/c1-10-4-5-14(9-15(10)16)18-11(2)8-13(12(18)3)6-7-17(19)20/h4-9H,1-3H3/b7-6+ |
InChI 键 |
ZJVJDJQJGNSSGN-VOTSOKGWSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C/[N+](=O)[O-])C)I |
SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C[N+](=O)[O-])C)I |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C[N+](=O)[O-])C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B306154.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B306155.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B306158.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B306159.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B306160.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)



![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)
![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)